Methyl 3-(3,4-dihydroxyphenyl)propanoate
Overview
Description
Methyl 3-(3,4-dihydroxyphenyl)propanoate is an organic compound with the molecular formula C10H12O4. It is a methyl ester derivative of 3-(3,4-dihydroxyphenyl)propanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3,4-dihydroxyphenyl)propanoate can be synthesized through the esterification of 3-(3,4-dihydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The product is then purified through distillation or recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dihydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with different reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenylpropanoates
Scientific Research Applications
Methyl 3-(3,4-dihydroxyphenyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(3,4-dihydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels. It can modulate the activity of enzymes involved in antioxidant defense mechanisms, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxyphenyl)propanoate
- Methyl 3-(2,4-dihydroxyphenyl)propanoate
- Methyl 3-(3,4-dimethoxyphenyl)propanoate
Uniqueness
Methyl 3-(3,4-dihydroxyphenyl)propanoate is unique due to the presence of two hydroxyl groups on the phenyl ring, which significantly enhances its reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
methyl 3-(3,4-dihydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6,11-12H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTULQOXXTCSEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342200 | |
Record name | Benzenepropanoic acid, 3,4-dihydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-22-9 | |
Record name | Benzenepropanoic acid, 3,4-dihydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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